Fluconazole Impurity
Overview
Description
Fluconazole Impurity is a useful research compound. Its molecular formula is C12H13F2N3O4S and its molecular weight is 333.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Treatment of Mycoses : Fluconazole shows promise in treating superficial and systemic mycoses, demonstrating effectiveness in conditions like oropharyngeal and oesophageal candidiasis, as well as cryptococcal meningitis (Grant & Clissold, 1990).
Identification of Impurities : Research has identified a specific unknown impurity in fluconazole bulk drug substance as 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(3H-1,2,4-triazol-1-yl)propan-2-ol, utilizing NMR spectroscopy (Dongre et al., 2007).
Quantification and Quality Control : A method has been developed for effectively separating and quantifying fluconazole and its related impurities in formulations, providing a valuable tool for impurity profiling and quality control (Narayana et al., 2012).
Therapeutic Potential : Fluconazole is noted for its effective penetration into tissue sites, supporting its potential for treating disseminated candidiasis or cryptococcosis in immunocompromised hosts (Walsh et al., 1989).
Distinguishing Fungal from Bacterial Infections : Technetium-99m labelled fluconazole can differentiate fungal infections from bacterial infections, proving to be a valuable diagnostic tool (Lupetti et al., 2002).
Safety Profile : An investigation into the total amount of impurities in fluconazole bulk drug and capsule formulations found that they were less than 1%, aligning with acceptable safety standards (Sarker et al., 2020).
Clinical Pharmacokinetics : Fluconazole is well-tolerated, with high bioavailability and low protein binding, allowing for extensive distribution throughout the body. This makes it effective for various fungal infections (Debruyne & Ryckelynck, 1993).
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)-(oxiran-2-yl)methyl]-1,2,4-triazole;methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O.CH4O3S/c12-7-1-2-8(9(13)3-7)11(10-4-17-10)16-6-14-5-15-16;1-5(2,3)4/h1-3,5-6,10-11H,4H2;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARTVONPPDMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(O1)C(C2=C(C=C(C=C2)F)F)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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